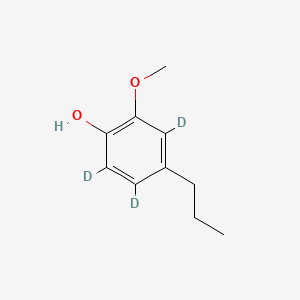

2-Methoxy-4-propylphenol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

169.23 g/mol |

IUPAC Name |

2,3,5-trideuterio-6-methoxy-4-propylphenol |

InChI |

InChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3/i5D,6D,7D |

InChI Key |

PXIKRTCSSLJURC-CRSPMMAGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCC)[2H])OC)O)[2H] |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-propylphenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-4-propylphenol-d3, a deuterated stable isotope-labeled analog of 2-Methoxy-4-propylphenol. While specific experimental data for the deuterated form is limited in publicly available literature, this guide extrapolates its primary application as an internal standard in quantitative analytical methods by detailing the properties and biological relevance of its non-deuterated counterpart.

Core Concepts

This compound is a synthetic compound where three hydrogen atoms in the 2-Methoxy-4-propylphenol molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its near-identical chemical and physical properties to the endogenous analyte, coupled with a distinct mass difference, allow for accurate quantification by correcting for variations during sample preparation and analysis.

Data Presentation

The following table summarizes the known physicochemical properties of the non-deuterated form, 2-Methoxy-4-propylphenol. These properties are expected to be very similar for the deuterated analog.

| Property | Value | Reference |

| Synonyms | 4-Propylguaiacol, Dihydroeugenol | [1][2][3] |

| CAS Number | 2785-87-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][3] |

| Molecular Weight | 166.22 g/mol | [1][3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 125-126 °C at 14 mmHg | [1] |

| Density | 1.038 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.522 | [1] |

| Purity | ≥99% | [1] |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods. Below are detailed, generalized methodologies for its use in LC-MS/MS and GC-MS analysis.

Protocol 1: Quantification of 2-Methoxy-4-propylphenol in Biological Matrices using LC-MS/MS

This protocol outlines a general procedure for the analysis of 2-Methoxy-4-propylphenol in a biological matrix (e.g., plasma, urine) using an LC-MS/MS system with this compound as an internal standard.

1. Materials and Reagents:

-

2-Methoxy-4-propylphenol (analyte) standard

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

2. Standard Solution Preparation:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Methoxy-4-propylphenol in ACN.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ACN.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with ACN:water (50:50, v/v).

-

Internal Standard Spiking Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) with ACN.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.

-

Vortex for 10 seconds.

-

Add 300 µL of cold ACN to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation (e.g., 5% to 95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Determine the optimal precursor and product ions for both 2-Methoxy-4-propylphenol and this compound.

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

Protocol 2: Analysis of Volatile 2-Methoxy-4-propylphenol in Environmental Samples using GC-MS

This protocol describes a general method for the quantification of 2-Methoxy-4-propylphenol in an environmental sample (e.g., water) using GC-MS with this compound as an internal standard.

1. Materials and Reagents:

-

2-Methoxy-4-propylphenol (analyte) standard

-

This compound (internal standard)

-

Methanol (B129727), GC grade

-

Dichloromethane (DCM), GC grade

-

Anhydrous sodium sulfate

-

Environmental water sample

-

Separatory funnel

-

Rotary evaporator

-

GC-MS system

2. Standard Solution Preparation:

-

Prepare stock and working solutions of the analyte and internal standard in methanol as described in the LC-MS/MS protocol.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 mL water sample in a separatory funnel, add a known amount of the this compound internal standard spiking solution.

-

Add 50 mL of DCM and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction with a fresh 50 mL portion of DCM.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator.

4. GC-MS Conditions:

-

Gas Chromatography:

-

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

-

Inlet Temperature: 250°C

-

Oven Program: A temperature gradient to separate the analyte (e.g., start at 60°C, ramp to 280°C)

-

Carrier Gas: Helium at a constant flow rate

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the internal standard.

-

5. Data Analysis:

-

Integrate the peak areas of the selected ions for the analyte and the internal standard.

-

Calculate the peak area ratio.

-

Generate a calibration curve and determine the concentration of the analyte in the samples as described for the LC-MS/MS method.

Mandatory Visualization

Signaling Pathway

2-Methoxy-4-propylphenol has been identified as an inhibitor of human carbonic anhydrase isoenzymes 1, 2, 9, and 12.[4] Carbonic anhydrases are involved in various physiological processes, including pH regulation and respiration.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-4-propylphenol-d3

This technical guide provides a comprehensive overview of the chemical properties of this compound, a deuterated analog of the naturally occurring phenolic compound 2-Methoxy-4-propylphenol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for a variety of applications, including as internal standards in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a synthetic, deuterated form of 2-Methoxy-4-propylphenol, also known as dihydroeugenol. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Propylguaiacol-d3, Dihydroeugenol-d3 |

| Molecular Formula | C₁₀H₁₁D₃O₂ |

| Molecular Weight | 169.24 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CCCc1cc(OC)c(O)cc1 |

| Isomeric SMILES | CCCc1c([2H])c(OC)c(O)c([2H])c1[2H] |

Table 2: Physical and Chemical Properties (Non-deuterated)

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 239 - 241 °C | [1] |

| Density | 1.038 g/mL at 25 °C | |

| Refractive Index | n20/D 1.522 | |

| Purity | ≥99% |

Synthesis and Isotopic Purity

The synthesis of this compound typically involves a hydrogen-deuterium exchange reaction on the aromatic ring of 2-Methoxy-4-propylphenol. This is often achieved using a catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).

Isotopic Purity: The isotopic purity of this compound is a critical parameter, defining the percentage of molecules that are correctly labeled with three deuterium atoms. A high isotopic purity is essential for its function as an internal standard to avoid interference from unlabeled or partially labeled molecules. While a specific certificate of analysis for this compound was not publicly available, a representative certificate for a similar deuterated phenolic compound shows an isotopic purity of 99.5%, with minimal presence of d0, d1, and d2 species[2].

Experimental Protocols

General Synthesis of Deuterated Phenols via Hydrogen-Deuterium Exchange

A common method for the deuteration of phenols involves catalytic hydrogen-deuterium exchange. The following is a general protocol that can be adapted for the synthesis of this compound.

Materials:

-

2-Methoxy-4-propylphenol

-

Deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated brine solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Hydrogen-filled balloon

Procedure:

-

Dissolve 2-Methoxy-4-propylphenol in methanol.

-

Add the Pd/C catalyst to the solution.

-

Stir the reaction mixture at room temperature under a hydrogen-filled balloon for approximately 44 hours[3].

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate in vacuo[3].

-

Purify the crude product via flash chromatography using a suitable solvent system (e.g., hexane (B92381) and ethyl acetate) to yield the final product[3].

Quantitative Analysis using LC-MS/MS

This compound is primarily used as an internal standard in LC-MS/MS bioanalysis. The following provides a general workflow for its application.

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add the internal standard working solution (this compound in a suitable solvent).

-

Add a buffer solution (e.g., 1 M ammonium (B1175870) formate, pH 3).

-

Add an extraction solvent (e.g., methyl tert-butyl ether - MTBE) and vortex for an extended period.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system[4].

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

Signaling Pathways and Experimental Workflows

As an internal standard, this compound does not directly participate in signaling pathways. Instead, it is a critical component of the experimental workflow for quantifying the non-deuterated analyte in biological matrices. The following diagrams illustrate its role.

Caption: Bioanalytical workflow using this compound as an internal standard.

Caption: Logical relationship of an internal standard in quantitative bioanalysis.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxy-4-propylphenol-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-Methoxy-4-propylphenol-d3, a deuterated analog of the naturally occurring phenolic compound 4-propylguaiacol. Deuterium-labeled compounds are invaluable tools in pharmaceutical research, particularly in metabolic studies, as internal standards for quantitative analysis, and for potentially improving the pharmacokinetic profiles of bioactive molecules.[1][2] This document outlines detailed methodologies for synthesis and purification, presents quantitative data in a structured format, and includes visualizations to clarify experimental workflows.

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: catalytic hydrogenation of a suitable precursor with deuterium (B1214612) gas or hydrogen-deuterium (H-D) exchange on 2-Methoxy-4-propylphenol. The choice of method depends on the desired location of the deuterium atoms and the available starting materials. A common and efficient precursor for the synthesis of 2-Methoxy-4-propylphenol is eugenol (B1671780).

Method 1: Catalytic Deuteration of Eugenol

This method involves the saturation of the allyl side chain of eugenol using deuterium gas in the presence of a catalyst, such as Palladium on carbon (Pd/C). This approach will result in deuterium incorporation at the propyl side chain.

Experimental Protocol:

-

Catalyst Preparation: In a high-pressure reaction vessel, add 10% Palladium on carbon (5 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Setup: Dissolve eugenol (1 equivalent) in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297) (10 mL per gram of eugenol). Add the solution to the reaction vessel.

-

Deuteration: Seal the vessel and purge with deuterium gas (D₂) several times. Pressurize the vessel with D₂ to the desired pressure (typically 3-5 bar).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully vent the deuterium gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Method 2: Hydrogen-Deuterium Exchange on 2-Methoxy-4-propylphenol

This method introduces deuterium onto the aromatic ring of 2-Methoxy-4-propylphenol through an exchange reaction, typically catalyzed by an acid or a transition metal in the presence of a deuterium source like deuterium oxide (D₂O). This will result in deuteration at the aromatic positions.

Experimental Protocol:

-

Catalyst and Deuterium Source: In a sealed reaction tube, place 2-Methoxy-4-propylphenol (1 equivalent) and a catalyst. For acid-catalyzed exchange, deuterated hydrochloric acid (DCl) in D₂O can be used. For metal-catalyzed exchange, a catalyst like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) is suitable with D₂O as the deuterium source.

-

Reaction Conditions:

-

Acid-Catalyzed: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 24-48 hours.

-

Metal-Catalyzed: Heat the mixture under an inert atmosphere with stirring. The temperature and reaction time will depend on the chosen catalyst and the desired level of deuteration.

-

-

Work-up:

-

Acid-Catalyzed: Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃).

-

Metal-Catalyzed: Filter the reaction mixture to remove the catalyst.

-

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deuterated product.

Purification of this compound

The crude this compound obtained from either synthetic route typically requires purification to remove any unreacted starting materials, by-products, and residual catalyst. Flash column chromatography is a highly effective method for this purpose.

Experimental Protocol:

-

Column Preparation: Pack a glass column with silica (B1680970) gel, using a suitable solvent system as the eluent. A common eluent system for compounds of this polarity is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Physicochemical Properties of 2-Methoxy-4-propylphenol and its d3-Analog

| Property | 2-Methoxy-4-propylphenol | This compound |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₁D₃O₂ |

| Molecular Weight | 166.22 g/mol | 169.24 g/mol [1] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 254-255 °C | Not reported |

| Density | 1.038 g/mL at 25 °C | Not reported |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Method 1: Catalytic Deuteration | Method 2: H-D Exchange |

| Starting Material | Eugenol | 2-Methoxy-4-propylphenol |

| Deuterium Source | Deuterium gas (D₂) | Deuterium oxide (D₂O) |

| Catalyst | Pd/C | DCl or Pt/C |

| Typical Yield | >90% (for hydrogenation) | Variable, depends on conditions |

| Deuterium Incorporation | High (on propyl chain) | Moderate to high (on aromatic ring) |

| Purity (after chromatography) | >98% | >98% |

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for the analytical characterization of this compound.

References

A Technical Guide to the Natural Occurrence and Analysis of 2-Methoxy-4-propylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 2-Methoxy-4-propylphenol, a volatile phenolic compound of interest for its sensory properties and potential biological activities. It details its presence in various natural sources and provides comprehensive experimental protocols for its extraction and quantification, emphasizing the use of its deuterated isotopologue, 2-Methoxy-4-propylphenol-d3, as an internal standard for precise and accurate analysis.

Introduction: Clarification of Nomenclature

It is critical to distinguish between the naturally occurring analyte and its deuterated analogue used in analytical chemistry.

-

2-Methoxy-4-propylphenol: Also known as Dihydroconiferyl alcohol or 4-Propylguaiacol, this is the compound that occurs naturally in a variety of plants, foods, and beverages. It contributes to the sensory profile of these products, often imparting spicy, smoky, or clove-like aromas.

-

This compound: This is a synthetic, deuterated version of the natural compound. The "-d3" signifies that three hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry. It is not found in nature. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation, extraction efficiency, and instrument response, ensuring high accuracy and precision.[1][2][3]

Natural Occurrence of 2-Methoxy-4-propylphenol

2-Methoxy-4-propylphenol is a widespread volatile phenolic compound identified in numerous natural and processed products. Its presence is often a result of the thermal degradation of lignin (B12514952) or metabolic processes in plants and microorganisms.[4][5]

Table 1: Documented Natural Sources of 2-Methoxy-4-propylphenol

| Category | Source | Reference(s) |

| Beverages | Bordeaux Wines | |

| Whiskey & Rum | ||

| Grape Brandy & Sherry | ||

| Tea & Maté | ||

| Foods | Smoked Fish & Pork | |

| Mushrooms & Rhubarb | ||

| Karanda Fruit | ||

| Oregano (Origanum vulgare) | ||

| Plants | Norway Spruce (Picea abies) | [6][7] |

| Eastern White Pine (Pinus strobus) | [4] |

Quantitative Data

While 2-Methoxy-4-propylphenol is widely reported, specific quantitative data can be sparse and highly dependent on the specific cultivar, processing method, and age of the product. The following table summarizes available quantitative findings.

Table 2: Reported Concentrations of 2-Methoxy-4-propylphenol in Natural Sources

| Source | Matrix | Concentration Range | Analytical Method | Reference(s) |

| Red Wine (Smoke-Tainted) | Wine | Guaiacol (B22219) (related phenol): 33.6 ± 6.2 µg/L | SBSE-GC-MS | [3] |

| Wheat Beer | Beer | 4-Vinylguaiacol (related phenol): ~3 mg/L | Not Specified | [8] |

| Norway Spruce (Picea abies) | Needles | Lignin Monomers: 80-130 µmol/g (dry weight) | Acetyl Bromide Method | [7] |

Note: Quantitative data for 2-Methoxy-4-propylphenol is often grouped with other volatile phenols. The data for guaiacol and 4-vinylguaiacol are included as they are structurally related and their analysis methods are analogous.

Experimental Protocols: Quantification using Stable Isotope Dilution Assay

The most accurate method for quantifying 2-Methoxy-4-propylphenol in complex matrices is a Stable Isotope Dilution Assay (SIDA) using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a representative method based on established procedures for analyzing volatile phenols in beverages.[3][7][9]

Principle

A known quantity of the deuterated internal standard (this compound) is added to the sample at the beginning of the workflow. The sample is then extracted, and the extract is analyzed by GC-MS. Because the deuterated standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. By measuring the ratio of the native analyte to the deuterated standard, an accurate quantification can be achieved.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is ideal for extracting volatile compounds from liquid matrices like wine or whiskey, minimizing solvent use and sample handling.

1. Sample Preparation and Spiking:

-

Pipette 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

-

Add a precise volume of a standard solution of this compound (e.g., 50 µL of a 1 mg/L solution in ethanol) to the vial. This is the internal standard.

-

To improve the release of volatile compounds from the matrix, add 1.5 g of sodium chloride (NaCl) to the vial.[10]

-

Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in an autosampler tray equipped with an agitator and heater.

-

Incubation/Equilibration: Incubate the vial at 40°C for 15 minutes with agitation (e.g., 250 rpm) to allow the volatile compounds to partition into the headspace.[5]

-

Extraction: Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C to adsorb the analytes.[11]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes for 5 minutes in splitless mode.

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 40°C, hold for 2 minutes.

-

Ramp at 3°C/min to 220°C.

-

Hold at 220°C for 5 minutes.

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.

-

Ions to Monitor:

-

2-Methoxy-4-propylphenol (Analyte): Quantifier ion m/z 137, Qualifier ions m/z 166, 122.

-

This compound (Internal Standard): Quantifier ion m/z 140, Qualifier ions m/z 169, 125.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

4. Quantification:

-

Prepare a calibration curve using standards of 2-Methoxy-4-propylphenol at various concentrations, with each standard containing the same fixed concentration of the this compound internal standard.

-

Plot the ratio of the analyte peak area (m/z 137) to the internal standard peak area (m/z 140) against the concentration of the analyte.

-

Calculate the concentration of 2-Methoxy-4-propylphenol in the unknown sample by measuring its analyte/internal standard peak area ratio and interpolating from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-methoxy-4-vinyl phenol, 7786-61-0 [thegoodscentscompany.com]

- 3. mdpi.com [mdpi.com]

- 4. Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brjac.com.br [brjac.com.br]

- 6. researchgate.net [researchgate.net]

- 7. Apoplastic Peroxidases and Lignification in Needles of Norway Spruce (Picea abies L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit | MDPI [mdpi.com]

Technical Guide: 2-Methoxy-4-propylphenol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-propylphenol, also known as Dihydroeugenol, is a phenolic compound with applications in the flavor and fragrance industry and as a research chemical.[1] Its deuterated analog, 2-Methoxy-4-propylphenol-d3, serves as an ideal internal standard for mass spectrometry-based quantification.[2][3][4]

The Role of Deuterated Internal Standards

In quantitative mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated internal standards are considered the gold standard.[3] These isotopically labeled compounds are chemically almost identical to the analyte of interest, meaning they co-elute during chromatography and exhibit similar behavior during sample preparation and ionization.[4][5] However, they are distinguishable by their higher mass-to-charge ratio (m/z). By adding a known amount of the deuterated standard to a sample, it is possible to correct for variations in sample extraction, injection volume, and instrument response, thereby enabling highly accurate and precise quantification of the target analyte.[2][3][4]

Core Data Presentation

The following tables summarize the key quantitative data for 2-Methoxy-4-propylphenol (CAS: 2785-87-7).

Chemical Identifiers

| Identifier | Value |

| CAS Number | 2785-87-7 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| InChI Key | PXIKRTCSSLJURC-UHFFFAOYSA-N |

| Synonyms | Dihydroeugenol, 4-Propylguaiacol |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 125-126 °C at 14 mmHg |

| Density | 1.038 g/mL at 25 °C |

| Refractive Index | n20/D 1.522 |

| Water Solubility | 0.89 g/L (Predicted) |

| logP | 2.87 (Predicted) |

Experimental Protocols

The following is a representative protocol for the quantification of a phenolic compound, such as 2-Methoxy-4-propylphenol, in a complex matrix (e.g., human plasma) using GC-MS with a deuterated internal standard. This protocol is a composite of established methods for phenolic compound analysis.

Objective: To quantify the concentration of 2-Methoxy-4-propylphenol in human plasma.

Materials:

-

Human plasma sample

-

2-Methoxy-4-propylphenol analytical standard

-

This compound internal standard solution (of known concentration)

-

Ethyl acetate (B1210297) (HPLC grade)

-

0.5 M Hydrochloric acid (HCl)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

-

Heating block

-

GC-MS system

Methodology:

-

Sample Preparation:

-

Pipette 300 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

-

Add a precise volume of the this compound internal standard solution to the plasma sample.

-

Acidify the sample to a pH of approximately 2.0 by adding 0.5 M HCl.

-

Add 500 µL of ethyl acetate to the tube.

-

Vortex the mixture vigorously for 1 minute to extract the phenolic compounds into the organic layer.

-

Centrifuge the sample for 10 minutes to separate the layers.

-

Carefully transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction process two more times, pooling the ethyl acetate fractions.

-

-

Derivatization:

-

Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of BSTFA + 1% TMCS.

-

Seal the tube and heat at 70 °C for 4 hours to form the trimethylsilyl (B98337) (TMS) derivatives of the phenols. This step increases the volatility of the compounds for GC analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography (GC) Conditions (Typical):

-

Column: DB-5 fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min, then to 310 °C at 20 °C/min, and hold for 6 minutes.

-

-

Mass Spectrometry (MS) Conditions (Typical):

-

Ionization Mode: Electron Impact (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: Monitor the characteristic ions for the TMS derivatives of 2-Methoxy-4-propylphenol and this compound.

-

-

-

Quantification:

-

Create a calibration curve by preparing standards with known concentrations of 2-Methoxy-4-propylphenol and a constant concentration of the this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and the unknown sample.

-

Determine the concentration of 2-Methoxy-4-propylphenol in the unknown sample by interpolating from the calibration curve.

-

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the use of this compound in a research setting.

Caption: Logic of quantification using a deuterated internal standard.

Caption: Experimental workflow for phenolic compound analysis.

References

The Metabolic Fate of 2-Methoxy-4-propylphenol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the putative metabolic pathway of 2-Methoxy-4-propylphenol (Dihydroeugenol), a compound of interest in pharmaceutical and toxicological research. Due to the limited direct studies on its metabolism, this guide extrapolates likely biotransformation routes based on the well-documented metabolism of its close structural analog, eugenol (B1671780), and other related phenolic compounds. The guide details the anticipated Phase I and Phase II metabolic reactions, the key enzymes involved, and provides detailed experimental protocols for researchers to investigate these pathways. All quantitative data is summarized in structured tables, and metabolic pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-4-propylphenol, also known as Dihydroeugenol, is a phenolic compound with potential applications in various fields. Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. The metabolism of xenobiotics, including phenolic compounds, generally proceeds in two phases: Phase I (functionalization) and Phase II (conjugation). Phase I reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions, mediated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[1]

Given the structural similarity to eugenol, it is highly probable that 2-Methoxy-4-propylphenol undergoes a similar metabolic cascade. This guide outlines the predicted metabolic pathway of 2-Methoxy-4-propylphenol, drawing parallels with eugenol metabolism.

Predicted Metabolic Pathways of 2-Methoxy-4-propylphenol

The metabolic pathway of 2-Methoxy-4-propylphenol is anticipated to involve both Phase I and Phase II reactions.

Phase I Metabolism

Phase I metabolism of 2-Methoxy-4-propylphenol is likely mediated by the Cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver.[2] Unlike eugenol, which possesses an allyl group that is a primary site for oxidation, 2-Methoxy-4-propylphenol has a saturated propyl side chain. Therefore, oxidation is predicted to occur at the propyl chain or the aromatic ring.

Potential Phase I reactions include:

-

Hydroxylation of the propyl side chain: CYP enzymes can introduce a hydroxyl group at the α, β, or γ position of the propyl chain, leading to the formation of alcohol metabolites.

-

Aromatic hydroxylation: Hydroxylation of the benzene (B151609) ring is another possible route, although likely a minor one for phenolic compounds.

-

O-demethylation: Cleavage of the methoxy (B1213986) group to form a catechol derivative is a common metabolic pathway for guaiacol-type structures.[3]

Eugenol has been shown to be metabolized by several CYP isoforms, and it also acts as an inhibitor of CYP1A2, CYP2C9, CYP2D6, and CYP3A4 in human liver microsomes.[4][5] It is plausible that 2-Methoxy-4-propylphenol interacts with a similar spectrum of CYP enzymes.

Phase II Metabolism

Following Phase I metabolism, or directly for the parent compound, 2-Methoxy-4-propylphenol and its metabolites are expected to undergo extensive Phase II conjugation reactions.[6] The primary conjugation pathways for phenolic compounds are glucuronidation and sulfation.[7]

-

Glucuronidation: This is a major detoxification pathway for eugenol and is anticipated to be the primary route for 2-Methoxy-4-propylphenol as well.[8] UGT enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the phenolic hydroxyl group, forming a water-soluble glucuronide conjugate. Eugenol has been shown to induce the expression of UGT isoforms UGT1A6, UGT1A7, and UGT2B1 in rats.[9]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group. This is another important conjugation pathway for phenolic compounds.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Precursors and metabolic pathway for guaiacol production by Alicyclobacillus acidoterrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of eugenol on cytochrome P450 1A2, 2C9, 2D6, and 3A4 activity in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro characterization of eugenol and methyleugenol hepatic bioactivation versus detoxification pathways: a comparative study in rodents and humans | CORESTA [coresta.org]

- 9. Effect of dietary eugenol on xenobiotic metabolism and mediation of UDP-glucuronosyltransferase and cytochrome P450 1A1 expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxy-4-propylphenol-d3 safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-4-propylphenol-d3

Introduction

Core Tenets of Safe Handling

Safe handling of this compound is predicated on a thorough understanding of its potential hazards and the implementation of appropriate control measures. The primary routes of exposure are inhalation, skin contact, and eye contact. The non-deuterated form is classified as a skin irritant, a potential skin sensitizer, and can cause serious eye damage and respiratory irritation. Therefore, adherence to stringent safety protocols is paramount.

I. Hazard Identification and Classification

Based on the available data for 2-Methoxy-4-propylphenol, the deuterated compound should be handled as a substance with the following hazard classifications:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 1

-

Skin Sensitization: Category 1B

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

II. Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and storage. The data presented below is for the non-deuterated form and is expected to be very similar for the deuterated analogue.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Molecular Formula | C₁₀H₁₁D₃O₂ |

| Molecular Weight | 169.24 g/mol |

| Boiling Point | 125-126 °C at 14 mmHg |

| Density | 1.038 g/mL at 25 °C |

| Refractive Index | 1.522 (lit.) |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Solubility | Slightly soluble in water; soluble in organic solvents. |

III. Safe Handling and Experimental Protocols

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. A chemical fume hood is required when handling open containers, preparing solutions, or performing any operation that could generate aerosols or vapors.

Personal Protective Equipment (PPE)

A critical aspect of safe handling is the consistent and correct use of Personal Protective Equipment.

| PPE Type | Specification |

| Eye and Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[2] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required for high-concentration work or in case of ventilation failure. |

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not inhale vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Use only in a well-ventilated area.

Experimental Workflow: Preparation of a Standard Solution

The following is a generalized protocol for the preparation of a standard solution of this compound for use in an analytical experiment.

Caption: Workflow for preparing a standard solution.

IV. Biological Activity and Signaling Pathways

2-Methoxy-4-propylphenol has been reported to exhibit biological activity, including acting as an inhibitor of carbonic anhydrases and possessing antioxidant properties.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic potential in various conditions. The interaction of 2-Methoxy-4-propylphenol with carbonic anhydrase can be depicted as a simplified signaling pathway.

Caption: Inhibition of Carbonic Anhydrase.

V. Storage and Disposal

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep containers tightly sealed to prevent moisture absorption and contamination.

-

Protect from light.

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

-

Contaminated packaging should be treated as hazardous waste.

VI. First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

-

In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]

-

In case of inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[3]

Conclusion

While this compound is a valuable tool in research and development, its potential hazards necessitate careful and informed handling. By adhering to the guidelines outlined in this technical guide, researchers and scientists can minimize risks and ensure a safe laboratory environment. A thorough understanding of the compound's properties, the consistent use of appropriate personal protective equipment, and the implementation of proper engineering controls are the cornerstones of safe practice.

References

discovery of volatile phenols in food matrices

An In-depth Technical Guide to the Discovery of Volatile Phenols in Food Matrices

Introduction

Volatile phenols are a class of aromatic compounds that significantly influence the sensory profile of a wide range of foods and beverages.[1][2][3][4] Originating from plant metabolism, microbial activity, or thermal processing, these compounds can impart desirable aromas such as smoky, spicy, or medicinal notes.[5][6] Conversely, they can also be responsible for significant off-flavors, often described as "phenolic," "barnyard," or "medicinal," particularly in fermented products like wine and beer.[2][4] Due to their low sensory detection thresholds, even minute concentrations can have a profound impact on consumer acceptance.[3][5][7]

This technical guide provides a comprehensive overview of the formation, extraction, and analytical determination of volatile phenols in various food matrices. It is designed for researchers and scientists in the fields of food science, analytical chemistry, and product development, offering detailed methodologies and insights into the key pathways and analytical workflows for studying these potent aroma compounds.

Formation and Origin of Volatile Phenols

The presence of volatile phenols in food can be attributed to three primary sources: biosynthesis within the plant, microbial metabolism during fermentation, and thermal degradation of precursors during processing.[3]

De Novo Biosynthesis in Planta

Plants synthesize a variety of phenolic compounds, including volatile phenols, through the shikimate pathway.[1][2] The aromatic amino acid phenylalanine serves as a primary precursor for C6-C3 building blocks of phenylpropanoids.[2] A key enzymatic step is the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL).[2] Subsequent enzymatic reactions, including hydroxylation, methylation, and side-chain modifications, lead to the formation of a diverse array of volatile phenols like eugenol (B1671780) and vanillin.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Volatile Phenols—Important Contributors to the Aroma of Plant-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of 2-Methoxy-4-propylphenol in Complex Matrices using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methoxy-4-propylphenol in complex matrices. To ensure accuracy and precision, 2-Methoxy-4-propylphenol-d3 is employed as an internal standard (IS). This methodology is broadly applicable for quality control in the food and beverage industry, fragrance analysis, and pharmacokinetic studies. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to reliable quantification.

Introduction

2-Methoxy-4-propylphenol, also known as dihydroeugenol, is a volatile phenolic compound naturally occurring in various sources such as Bordeaux wines, liquid smoke, and certain fruits and spices.[1] Its characteristic clove-like, spicy, and sweet aroma makes it a valuable ingredient in the flavor and fragrance industry.[1] Accurate quantification of 2-Methoxy-4-propylphenol is crucial for quality control, flavor profiling, and safety assessment.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive detection of trace-level compounds in complex samples. However, matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte, can significantly impact the accuracy and reproducibility of the results. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these effects. The deuterated standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable normalization of the analytical signal.

This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of 2-Methoxy-4-propylphenol using this compound as an internal standard. Three distinct sample preparation protocols are presented for different matrices: wine, a food matrix (rapeseed oil), and plasma.

Experimental Protocols

Materials and Reagents

-

2-Methoxy-4-propylphenol (≥99% purity)

-

This compound (≥98% purity, D3)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid

-

Analytical grade magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and sodium acetate (B1210297) (CH₃COONa)

-

Solid Phase Extraction (SPE) C18 cartridges

-

QuEChERS extraction tubes and d-SPE kits

Instrumentation

An LC-MS/MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer was used for analysis.

Standard Solutions Preparation

Stock solutions of 2-Methoxy-4-propylphenol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL.

Sample Preparation Protocols

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Loading: Load 5 mL of the wine sample directly onto the conditioned cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.

-

Elution: Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

-

Sample Weighing: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Spiking: Add the internal standard solution.

-

Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, shake for 1 minute, and centrifuge.

-

d-SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., C18) and centrifuge.

-

Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness if necessary, and reconstitute in the initial mobile phase.

-

Sample Aliquoting: Pipette 500 µL of plasma into a clean centrifuge tube.

-

Spiking: Add the internal standard solution.

-

Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortex for 2 minutes, and centrifuge.

-

Separation: Transfer the organic layer to a new tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Methoxy-4-propylphenol | 167.1 | 135.1 | 15 |

| This compound | 170.1 | 138.1 | 15 |

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

Table 2: Recovery and Matrix Effect

| Matrix | Recovery (%) | Matrix Effect (%) |

| Wine | 95 ± 5 | < 10 |

| Rapeseed Oil | 92 ± 7 | < 15 |

| Plasma | 90 ± 8 | < 15 |

Table 3: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |

| Low QC | 5 | < 10 | 95 - 105 |

| Mid QC | 50 | < 8 | 97 - 103 |

| High QC | 500 | < 5 | 98 - 102 |

Visualizations

References

Application Note & Protocol: Quantification of Phenolic Compounds in Wine Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the accurate quantification of key phenolic compounds in wine using a robust analytical technique based on Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated internal standards for each analyte ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction

Phenolic compounds in wine, such as phenolic acids, flavonoids, and stilbenes, are crucial contributors to its organoleptic properties, including color, taste, and astringency. Furthermore, many of these compounds are recognized for their potential health benefits, acting as antioxidants. Accurate quantification of these compounds is essential for quality control in the wine industry, for research into the health effects of wine consumption, and for ensuring product consistency.

Stable Isotope Dilution Analysis (SIDA) is a gold-standard analytical technique for quantification in complex matrices like wine.[1] This method involves the addition of a known quantity of a stable isotope-labeled version (in this case, deuterated) of the analyte of interest to the sample at the initial stage of analysis. Because the deuterated standard is chemically identical to the native analyte, it experiences the same behavior during sample extraction, cleanup, and LC-MS/MS analysis. By measuring the ratio of the native analyte to its deuterated counterpart, highly accurate and precise quantification can be achieved, effectively compensating for any sample losses or matrix-induced signal suppression or enhancement.[1]

This application note provides a comprehensive protocol for the simultaneous quantification of a panel of significant phenolic compounds in red and white wines.

Experimental Workflow

The overall experimental workflow for the quantification of phenolic compounds in wine using deuterated standards is depicted below.

Experimental Protocols

-

Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water. Formic acid (LC-MS grade).

-

Standards: Analytical standards of the target phenolic compounds (e.g., gallic acid, (+)-catechin, (-)-epicatechin, trans-resveratrol, quercetin, etc.).

-

Deuterated Internal Standards: Deuterated analogues of the target phenolic compounds (e.g., (E)-[(2)H(3)]-resveratrol).[2] A cocktail of these standards should be prepared in methanol.

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges are suitable for the extraction of phenolic compounds from wine.[3]

-

Spiking with Internal Standards: To 1 mL of wine sample, add a known volume of the deuterated internal standard cocktail. The concentration of the internal standards should be chosen to be in the mid-range of the expected analyte concentrations.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Loading: Load the spiked wine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.

-

Elution: Elute the phenolic compounds with 5 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of phenolic compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds. An example gradient is as follows: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-18 min, 40-95% B; 18-20 min, 95% B; 20.1-25 min, 5% B (re-equilibration). The flow rate is typically around 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally suitable for most phenolic acids and flavonoids. Positive ion mode may be more sensitive for some compounds like anthocyanins.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. For each analyte and its corresponding deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be monitored.

-

Optimization: The MRM transitions, collision energies, and other MS parameters should be optimized for each compound by infusing individual standard solutions.

-

Data Presentation

The following tables summarize the quantitative data for key phenolic compounds in representative red and white wines. The data is compiled from various studies and represents typical concentration ranges. It is important to note that the exact concentrations can vary significantly depending on the grape variety, vintage, winemaking techniques, and geographical origin.

Table 1: Quantitative Data for Phenolic Acids in Wine

| Phenolic Acid | Red Wine (mg/L) | White Wine (mg/L) | Deuterated Standard (Proposed) |

| Gallic Acid | 10 - 100+[4] | 1 - 10 | Gallic Acid-d2 |

| Caffeic Acid | 1 - 20 | 1 - 15 | Caffeic Acid-d3 |

| p-Coumaric Acid | 1 - 10 | 0.5 - 5 | p-Coumaric Acid-d4 |

| Syringic Acid | 5 - 50[5] | 1 - 10[5] | Syringic Acid-d3 |

| Vanillic Acid | 0.5 - 5 | 0.1 - 2 | Vanillic Acid-d3 |

Table 2: Quantitative Data for Flavonoids and Stilbenes in Wine

| Compound | Red Wine (mg/L) | White Wine (mg/L) | Deuterated Standard |

| (+)-Catechin | 10 - 400+[4] | 1 - 25 | (+)-Catechin-d4 |

| (-)-Epicatechin | 5 - 100[4] | 1 - 10 | (-)-Epicatechin-d4 |

| Quercetin | 1 - 20 | 0.1 - 5 | Quercetin-d3 |

| trans-Resveratrol | 1 - 15[2] | 0.1 - 2 | (E)-[(2)H(3)]-Resveratrol[2] |

| Malvidin-3-O-glucoside | 50 - 500+ | - | Malvidin-3-O-glucoside-d3 |

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow from the complex wine matrix to the final quantitative result.

Conclusion

The use of deuterated internal standards in a Stable Isotope Dilution Analysis workflow provides the most accurate and reliable method for the quantification of phenolic compounds in the complex matrix of wine. The detailed protocol provided in this application note serves as a robust foundation for researchers and scientists to implement this methodology for routine quality control, research, and development purposes. The provided quantitative data offers a valuable reference for typical concentration ranges of key phenolic compounds in red and white wines.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitation of resveratrol in red wines by means of stable isotope dilution analysis-ultra-performance liquid chromatography-Quan-time-of-flight mass spectrometry and cross validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ETS Labs [etslabs.com]

- 5. mdpi.com [mdpi.com]

Application Note: Quantification of 2-Methoxy-4-propylphenol in Environmental Water Samples using Isotope Dilution Mass Spectrometry with 2-Methoxy-4-propylphenol-d3

Application Note: Determination of 2-Methoxy-4-propylphenol in Cosmetic Products by High-Performance Liquid Chromatography (HPLC)

Introduction

2-Methoxy-4-propylphenol, also known as Dihydroeugenol, is a fragrance ingredient used in various cosmetic products to impart a clove-like, spicy, and sweet aroma.[1] As with many fragrance components, its concentration in final products is regulated to minimize the risk of skin sensitization.[1] Therefore, a reliable and validated analytical method for the quantification of 2-Methoxy-4-propylphenol in cosmetic matrices is crucial for quality control and regulatory compliance. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of 2-Methoxy-4-propylphenol in cosmetic creams and lotions. The method is based on established principles for the analysis of phenolic compounds and fragrances in complex matrices.[2][3][4]

Materials and Methods

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.

Sample Preparation: The sample preparation procedure is critical for extracting the analyte from the complex cosmetic matrix and minimizing interference. A general protocol involves an initial extraction with a suitable organic solvent, followed by a clean-up step if necessary.[5] For creams and lotions, an accurately weighed sample is dispersed in a solvent mixture, followed by vortexing and sonication to ensure complete extraction. The resulting suspension is then centrifuged, and the supernatant is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions: The selection of the mobile phase is optimized to achieve good resolution and peak shape for 2-Methoxy-4-propylphenol. A gradient elution is often employed to separate the analyte from other matrix components.

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of 2-Methoxy-4-propylphenol in cosmetics.

Detailed Protocol: HPLC-UV Analysis of 2-Methoxy-4-propylphenol

This protocol provides a step-by-step procedure for the quantification of 2-Methoxy-4-propylphenol in cosmetic cream and lotion samples.

1. Instrumentation and Materials

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis or DAD detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance.

-

Vortex mixer.

-

Ultrasonic bath.

-

Centrifuge.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC vials.

-

Reference standard of 2-Methoxy-4-propylphenol (≥99% purity).

-

HPLC grade methanol (B129727), acetonitrile, and water.

-

Phosphoric acid or formic acid (for mobile phase adjustment).

2. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Methoxy-4-propylphenol reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]

3. Sample Preparation

-

Accurately weigh approximately 1.0 g of the cosmetic cream or lotion sample into a 50 mL centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex for 2 minutes to disperse the sample.

-

Sonicate for 15 minutes in an ultrasonic bath to ensure complete extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the calibration range.

4. HPLC Operating Conditions

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 70% B

-

15-17 min: 70% B

-

17-18 min: 70% to 30% B

-

18-25 min: 30% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area of the 2-Methoxy-4-propylphenol standard injections against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is typically considered acceptable.[6]

-

Identify the 2-Methoxy-4-propylphenol peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of 2-Methoxy-4-propylphenol in the prepared sample solution using the calibration curve.

-

Determine the final concentration of 2-Methoxy-4-propylphenol in the original cosmetic product, taking into account the initial sample weight and any dilution factors.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8] Key validation parameters are summarized in the table below.

Table 1: Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from other components in the matrix, with no significant interference at the retention time of the analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 for the calibration curve over the specified concentration range.[6] |

| Accuracy | Recovery of spiked samples should be within 80-120%. |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 5%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |

Chemical Structure and Analytical Relationship

The chemical structure of 2-Methoxy-4-propylphenol, with its phenolic hydroxyl group and aromatic ring, makes it amenable to reversed-phase HPLC with UV detection.

Caption: Relationship between 2-Methoxy-4-propylphenol and the HPLC-UV analytical method.

References

- 1. 2-Methoxy-4-propylphenol | The Fragrance Conservatory [fragranceconservatory.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ba333.free.fr [ba333.free.fr]

- 7. netpharmalab.es [netpharmalab.es]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Volatile Phenol Analysis in Beverages

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of volatile phenols in various beverages prior to chromatographic analysis. The methodologies outlined below are designed to ensure robust, reproducible, and sensitive quantification of key phenolic compounds that contribute to the aroma and flavor profiles of beverages and can be of interest in quality control and product development.

Introduction

Volatile phenols are a class of aromatic compounds that can significantly influence the sensory characteristics of beverages such as wine, beer, juice, and tea.[1][2] These compounds can be naturally present, formed during processing (e.g., fermentation, aging, or heating), or introduced from external sources, such as smoke exposure in vineyards.[3][4] Their concentrations, even at trace levels, can impart desirable aromas (e.g., spicy, smoky) or undesirable off-flavors (e.g., medicinal, barnyard). Accurate quantification of volatile phenols is therefore crucial for quality assessment, process optimization, and understanding flavor chemistry. This guide details three prevalent sample preparation techniques: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and a modified Liquid-Liquid Extraction (QuEChERS) method.

Featured Sample Preparation Techniques

The choice of sample preparation method is critical and depends on the specific beverage matrix, the target analytes, and the desired sensitivity.

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for the extraction of volatile and semi-volatile compounds from the headspace above the sample. It is known for its simplicity, speed, and suitability for automation.[3][5]

-

Stir Bar Sorptive Extraction (SBSE): Offers a larger volume of extraction phase compared to SPME, providing higher recovery and sensitivity for a broad range of analytes.[6][7]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A dispersive solid-phase extraction technique originally developed for pesticide analysis, it has been adapted for the extraction of volatile phenols from liquid matrices.[1]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the analysis of common volatile phenols in wine and beer, such as 4-ethylphenol, 4-ethylguaiacol, 4-vinylphenol, and 4-vinylguaiacol.

Materials and Reagents

-

SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) is a commonly recommended fiber for its broad selectivity for volatile phenols.[8]

-

Sample Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

-

Heating and Agitation System: SPME autosampler with a heated agitator or a heating block with a magnetic stirrer.

-

Sodium Chloride (NaCl): ACS grade or higher.

-

Internal Standard (IS) Solution: e.g., 2,4,6-trichlorophenol (B30397) or deuterated analogs of target phenols in methanol.

-

Beverage Sample: Wine, beer, etc. (de-gas carbonated beverages prior to analysis).[9]

-

GC-MS System: Gas chromatograph coupled with a mass spectrometer.

Experimental Workflow: HS-SPME

Caption: HS-SPME workflow for volatile phenol (B47542) analysis.

Step-by-Step Protocol

-

Sample Preparation:

-

Pipette 5-10 mL of the beverage sample into a 20 mL glass vial. For carbonated beverages like beer, degas the sample by sonication or gentle stirring.[9]

-

Add a saturating amount of NaCl (typically 1-2 g) to increase the ionic strength of the sample, which enhances the release of volatile phenols into the headspace.[8]

-

Spike the sample with an appropriate internal standard.

-

Immediately seal the vial with a magnetic screw cap.

-

-

Incubation and Extraction:

-

Place the vial in the autosampler tray or heating block.

-

Incubate the sample at a controlled temperature (e.g., 60-80°C) with agitation for an equilibration period (e.g., 15 minutes).[8]

-

After incubation, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[8]

-

-

Desorption and Analysis:

-

Retract the fiber and immediately introduce it into the heated injection port of the GC.

-

Thermally desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.[5]

-

Start the GC-MS data acquisition.

-

Condition the fiber after each analysis as recommended by the manufacturer.

-

Protocol: Stir Bar Sorptive Extraction (SBSE)

SBSE is a highly sensitive technique suitable for detecting trace levels of volatile and semi-volatile phenols.

Materials and Reagents

-

SBSE Stir Bars (e.g., Twister®): Coated with polydimethylsiloxane (PDMS).

-

Sample Vials: 20 mL glass vials.

-

Magnetic Stir Plate.

-

Thermal Desorption Unit (TDU): Coupled to a GC-MS system.

-

Internal Standard (IS) Solution.

-

Beverage Sample.

Experimental Workflow: SBSE

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. pubs.acs.org [pubs.acs.org]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. gcms.cz [gcms.cz]

- 7. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry [mdpi.com]

- 8. Optimisation of a simple and reliable method based on headspace solid-phase microextraction for the determination of volatile phenols in beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Use of 2-Methoxy-4-propylphenol-d3 in Food Flavor Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction